![molecular formula C18H18N4O4S2 B14380831 (E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} CAS No. 90149-00-1](/img/structure/B14380831.png)
(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} is a synthetic organic compound characterized by its unique structure, which includes ethane-1,2-diyl as a central linker and two 1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} typically involves the condensation of ethane-1,2-diamine with 2-(methylsulfanyl)-5-nitrobenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the condensation reaction under optimized conditions, including temperature, pressure, and catalyst concentration. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} can undergo several types of chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The imine groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the imine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted imines
科学的研究の応用
(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
作用機序
The mechanism of action of (E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with membrane proteins or enzymes, leading to alterations in cellular processes. The nitro and methylsulfanyl groups play crucial roles in these interactions, potentially disrupting normal cellular functions and leading to antimicrobial or anticancer effects.
類似化合物との比較
Similar Compounds
N,N’-Ethylenebis(salicylideneimine): A similar compound with ethane-1,2-diyl as the central linker but with salicylideneimine groups instead of 2-(methylsulfanyl)-5-nitrophenyl groups.
N,N’-Ethylenebis(thiourea): Another related compound with ethane-1,2-diyl as the central linker and thiourea groups.
Uniqueness
(E,E)-N,N’-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine} is unique due to the presence of both nitro and methylsulfanyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research and application development.
特性
CAS番号 |
90149-00-1 |
|---|---|
分子式 |
C18H18N4O4S2 |
分子量 |
418.5 g/mol |
IUPAC名 |
1-(2-methylsulfanyl-5-nitrophenyl)-N-[2-[(2-methylsulfanyl-5-nitrophenyl)methylideneamino]ethyl]methanimine |
InChI |
InChI=1S/C18H18N4O4S2/c1-27-17-5-3-15(21(23)24)9-13(17)11-19-7-8-20-12-14-10-16(22(25)26)4-6-18(14)28-2/h3-6,9-12H,7-8H2,1-2H3 |
InChIキー |
CVQRLQJSXZYETJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(C=C(C=C1)[N+](=O)[O-])C=NCCN=CC2=C(C=CC(=C2)[N+](=O)[O-])SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



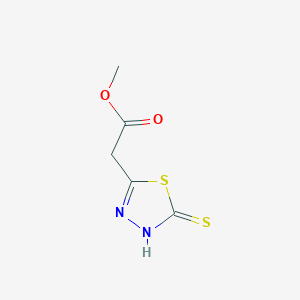
![N,N-Dibutyl-N-{[4-(trifluoromethyl)phenyl]methyl}butan-1-aminium chloride](/img/structure/B14380760.png)
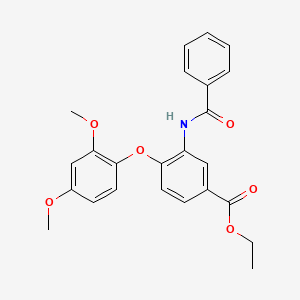
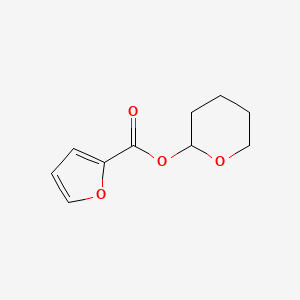
![N-([1,1'-Biphenyl]-2-yl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14380769.png)
![3,4-Dimethyl-2-pentylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14380772.png)
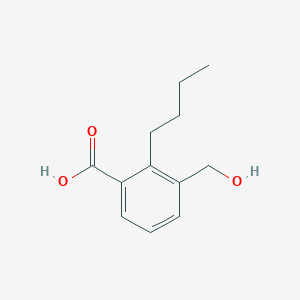


![3-(4-Nitrophenyl)-5-[(4-nitrophenyl)sulfanyl]-1,2,4-oxadiazole](/img/structure/B14380791.png)
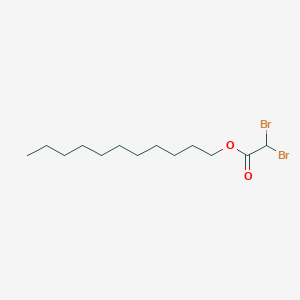
![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![3-Acetyl-5-[(10-methoxyphenanthren-9-yl)oxy]-1,3-oxazol-2(3H)-one](/img/structure/B14380813.png)
